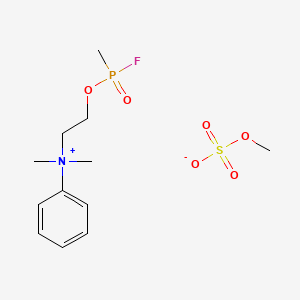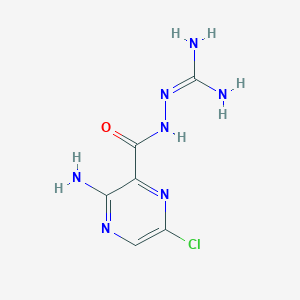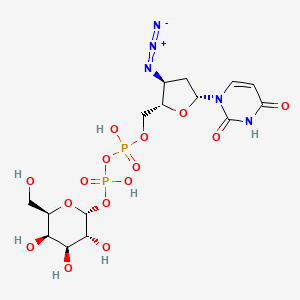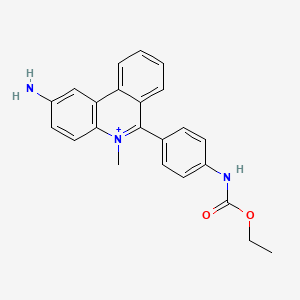
2-Phenyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core with phenyl and thiazolyl substituents. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method might include the condensation of anthranilic acid derivatives with thioamides under acidic or basic conditions, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.
Reduction: Reduction reactions could target the quinazolinone core or the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Phenyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for compounds like 2-Phenyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone would depend on its specific biological target. It might interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinazolinone: Lacks the thiazole ring, which may affect its biological activity.
3-(1,3-Thiazol-2-yl)-4(3H)-quinazolinone: Lacks the phenyl group, potentially altering its chemical properties.
2-Phenyl-4(3H)-quinazolinone: Lacks the thiazole ring, which may influence its reactivity and applications.
Uniqueness
The presence of both phenyl and thiazolyl groups in 2-Phenyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone may confer unique chemical and biological properties, making it a compound of interest for further research and development.
Propiedades
Número CAS |
76244-46-7 |
|---|---|
Fórmula molecular |
C17H11N3OS |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
2-phenyl-3-(1,3-thiazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C17H11N3OS/c21-16-13-8-4-5-9-14(13)19-15(12-6-2-1-3-7-12)20(16)17-18-10-11-22-17/h1-11H |
Clave InChI |
SCAGTMXIFFGCAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)


![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)
![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)





